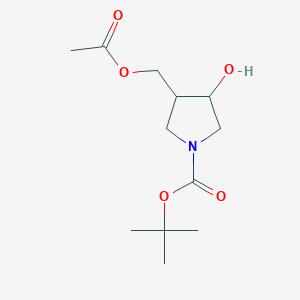

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of hydroxyproline chemistry and the quest for conformationally constrained peptide mimetics. The compound's origins can be traced to advances in hydroxyproline derivative synthesis, where researchers recognized the need for "doubly customizable units" that could undergo multiple synthetic modifications. The concept of incorporating acetoxymethyl groups into pyrrolidine structures arose from studies investigating radical decarboxylation reactions and the formation of acyliminium intermediates.

The discovery of this particular compound was facilitated by the development of synthetic methodologies that allowed for the selective introduction of both acetoxymethyl and hydroxyl functionalities onto the pyrrolidine ring system. Early work in this area focused on the transformation of hydroxyproline derivatives through oxidative radical decarboxylation processes, which generated reactive intermediates capable of forming complex molecular architectures. The incorporation of tert-butyl carboxylate protecting groups provided the necessary stability and selectivity required for subsequent synthetic transformations.

Research efforts in the field of conformationally constrained peptides drove the initial interest in compounds like this compound. Scientists recognized that traditional linear peptides often suffered from conformational flexibility that limited their biological activity and stability. The development of rigid cyclic structures, particularly those derived from modified pyrrolidine scaffolds, offered a solution to these limitations by providing predetermined three-dimensional arrangements of functional groups.

The historical significance of this compound also relates to advances in protecting group chemistry, particularly the widespread adoption of tert-butyl esters as stable, yet removable, protecting groups for carboxylic acids. The combination of this established protecting group strategy with novel pyrrolidine functionalization techniques created new opportunities for complex molecule synthesis. The acetoxymethyl functionality served a dual purpose, acting both as a synthetic handle for further transformations and as a leaving group in cyclization reactions.

Nomenclature and Synonymy

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple functional groups. The compound's full chemical name describes the pyrrolidine ring as the parent structure, with specific positional numbering indicating the locations of substituents. Alternative naming conventions include "tert-butyl 3-(acetyloxymethyl)-4-hydroxypyrrolidine-1-carboxylate," which emphasizes the acetyl ester nature of the acetoxymethyl group.

Properties

IUPAC Name |

tert-butyl 3-(acetyloxymethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-8(14)17-7-9-5-13(6-10(9)15)11(16)18-12(2,3)4/h9-10,15H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFGCDQXXPBXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

Introduction of the Acetoxymethyl Group: The acetoxymethyl group can be introduced via an alkylation reaction using an appropriate acetoxymethylating agent.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions.

Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of flow microreactors has been reported to improve the synthesis of tertiary butyl esters by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Role as a Building Block

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. The hydroxypyrrolidine moiety is particularly significant due to its presence in various natural products and pharmaceuticals.

b. Potential Therapeutic Applications

Research indicates that compounds featuring the pyrrolidine scaffold exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The acetoxymethyl group enhances the solubility and bioavailability of the compound, making it a candidate for further investigation in therapeutic contexts.

Synthetic Methodologies

a. Synthesis Pathways

The synthesis of this compound can be achieved through several synthetic routes. Key methodologies include:

- Nucleophilic Substitution Reactions: Utilizing nucleophiles to replace leaving groups, facilitating the introduction of functional groups.

- Coupling Reactions: Employing coupling agents to form carbon-carbon bonds, essential for constructing complex molecules.

b. Case Studies in Synthesis

Recent studies have highlighted innovative approaches to synthesize this compound efficiently. For example, one study demonstrated the use of microwave-assisted synthesis to enhance reaction rates and yields, showcasing the compound's potential for scalable production in pharmaceutical applications .

Drug Development Implications

a. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and activity is crucial for drug development. SAR studies involving this compound focus on how variations in its structure affect biological activity. These studies are essential for optimizing lead compounds during the drug discovery process.

b. Preclinical Studies

Preclinical evaluations of compounds derived from this compound have shown promise in terms of efficacy and safety profiles. For instance, derivatives have been tested for their ability to inhibit specific enzymes involved in disease pathways, indicating potential therapeutic uses .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity through binding to the active site or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substitution Patterns at Position 3

The 3-position substituent significantly influences reactivity, solubility, and biological activity. Key analogues include:

Key Observations :

Substitution at Position 4

The 4-position hydroxyl group is conserved in many analogues, but stereochemistry and additional substituents vary:

Key Observations :

Stereochemical Variations

Cis/trans configurations dramatically impact biological activity:

- Compound 8 (trans) vs. Compound 10 (cis): In , the trans isomer (Compound 8) and cis isomer (Compound 10) were synthesized via alkylation and Mitsunobu-driven epimerization, respectively. The cis isomer (93% yield) showed superior stability in basic conditions .

Challenges and Limitations

- Stereochemical Control: Cis/trans isomerism requires precise reaction conditions (e.g., Mitsunobu for inversion) .

- Discontinued Compounds : Some analogues (e.g., CAS 186956-55-8) were discontinued due to instability or low yields .

Biological Activity

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No: 1824488-86-9) is a compound of interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential implications in medicinal chemistry.

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.3 g/mol

- Structure : The compound features a pyrrolidine ring with hydroxyl and acetoxymethyl substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase, impacting cholinergic signaling.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cellular environments.

- Cellular Protection : The compound has shown potential protective effects against neurotoxic agents, particularly in astrocyte cultures exposed to amyloid beta peptides.

In Vitro Studies

Research has demonstrated that this compound can influence cell viability and proliferation. For example:

- Astrocyte Protection : In studies involving astrocytes treated with amyloid beta (Aβ) peptides, the compound improved cell viability by reducing cell death associated with neurotoxicity. This suggests a protective role against neurodegenerative processes.

| Treatment Condition | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| Aβ Treatment | 43.78 ± 7.17 | p < 0.01 |

| Aβ + Compound | 62.98 ± 4.92 | p < 0.05 |

In Vivo Studies

While in vitro results are promising, in vivo studies present more complex outcomes. The bioavailability and distribution of the compound within animal models need further exploration to establish its therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Neuroprotection : A study assessed the compound's effectiveness in preventing neuronal cell death induced by oxidative stressors, showing a significant reduction in inflammatory markers (TNF-α and IL-6).

- Metabolic Effects : Investigations into the compound's role in metabolic regulation have indicated possible interactions with pathways involved in lipid metabolism and energy homeostasis.

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound will enhance understanding of its biological effects.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans could pave the way for new therapeutic strategies, particularly in neurodegenerative diseases.

- Formulation Development : Exploring different formulations to improve bioavailability and targeted delivery could enhance therapeutic outcomes.

Q & A

Basic: What are the common synthetic routes for Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate, and how are key intermediates characterized?

Answer:

A typical synthesis involves sequential functionalization of the pyrrolidine core. For example, starting from tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, mesylation with methanesulfonyl chloride in acetone (to activate hydroxyl groups) followed by bromide substitution using LiBr yields intermediates like bromomethyl derivatives . Key intermediates are characterized via:

- ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns (e.g., acetoxymethyl vs. hydroxymethyl groups).

- HRMS/ESI-MS : For molecular ion verification and fragment pattern analysis .

Advanced: How can researchers address challenges in stereochemical control during the synthesis of this compound?

Answer:

Stereochemical challenges arise during functionalization (e.g., acetoxymethyl installation). Strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts to direct stereochemistry.

- X-ray crystallography : To resolve ambiguities in spatial arrangements of substituents .

- Chiral HPLC : For separation and analysis of diastereomers .

Basic: What spectroscopic methods are employed to confirm the structure of this compound?

Answer:

- Multinuclear NMR : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm), while ¹³C NMR confirms carbonyl (170–175 ppm) and quaternary carbons. [³¹P NMR is irrelevant here but used in phosphonate analogs .]

- HRMS : Precise mass determination (e.g., [M+Na]⁺ or [M-H]⁻ ions) .

Advanced: How to resolve contradictions in NMR data when analyzing diastereomers of this compound?

Answer:

Contradictions may arise from dynamic rotational isomerism or overlapping signals. Solutions include:

- 2D NMR (COSY, NOESY) : To correlate protons and identify through-space interactions (e.g., distinguishing axial/equatorial substituents).

- Variable-temperature NMR : To slow conformational exchange and split overlapping peaks .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Hydrolysis sensitivity : The acetoxymethyl group is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C.

- Light protection : Amber vials prevent photodegradation of the tert-butyloxycarbonyl (Boc) group .

Advanced: What computational methods support the conformational analysis of this compound?

Answer:

- Density Functional Theory (DFT) : Optimizes ground-state geometries and predicts NMR chemical shifts.

- Molecular Dynamics (MD) : Simulates solvent effects and dynamic behavior in biological systems .

Advanced: How to optimize reaction yields in multi-step syntheses involving this compound?

Answer:

- Design of Experiments (DoE) : Statistically evaluates factors like temperature, solvent polarity, and reagent stoichiometry.

- In-line monitoring : Techniques like ReactIR track intermediate formation in real time .

Basic: What are the safety protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., LiBr) .

Advanced: How does the compound’s stereochemistry influence its biological activity in drug discovery?

Answer:

- Enantioselective assays : Test diastereomers against targets (e.g., enzymes, receptors) to correlate activity with spatial configuration.

- SAR studies : Modify substituents (e.g., replacing acetoxymethyl with phosphonate) to probe pharmacophore requirements .

Advanced: What strategies mitigate side reactions during Boc deprotection of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.